3-Vinylphenyl ethyl(methyl)carbamate

Description

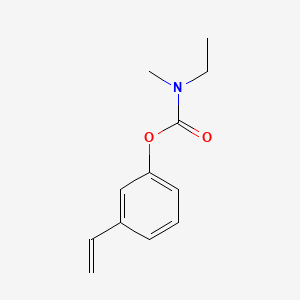

Structure

3D Structure

Properties

IUPAC Name |

(3-ethenylphenyl) N-ethyl-N-methylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-4-10-7-6-8-11(9-10)15-12(14)13(3)5-2/h4,6-9H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NARZULAZYYDYNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)C(=O)OC1=CC=CC(=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20745421 | |

| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1346602-84-3 | |

| Record name | 3-Vinylphenyl ethyl(methyl)carbamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346602843 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20745421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Ethenylphenyl ethyl(methyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-VINYLPHENYL ETHYL(METHYL)CARBAMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Vinylphenyl ethyl(methyl)carbamate

This technical guide provides a comprehensive overview of 3-Vinylphenyl ethyl(methyl)carbamate, a molecule of significant interest to researchers, scientists, and drug development professionals. This document delves into its chemical structure, physicochemical properties, synthesis, and its pivotal role in the pharmaceutical landscape, particularly in the context of neurodegenerative disease therapeutics.

Introduction: The Significance of Carbamates in Drug Development

The carbamate functional group is a recurring motif in a multitude of therapeutic agents, valued for its chemical stability, ability to penetrate cell membranes, and its capacity to mimic a peptide bond.[1] This has led to the successful development of carbamate-containing drugs across various therapeutic areas, including oncology, infectious diseases, and disorders of the central nervous system. A prime example of the therapeutic success of carbamates is in the management of Alzheimer's disease, where they function as cholinesterase inhibitors.

This compound has emerged as a compound of interest due to its close structural relationship with Rivastigmine, a well-established carbamate-based acetylcholinesterase inhibitor used in the treatment of Alzheimer's disease.[2] This guide will elucidate the key technical aspects of this compound, providing a foundational resource for its study and potential applications.

Chemical Identity and Structure

This compound is an organic compound featuring a carbamate moiety linked to a vinylphenyl group. Its structural attributes are fundamental to its chemical behavior and biological interactions.

Chemical Structure

The molecular structure of this compound is characterized by a central carbamate group (-OC(O)N-), with a 3-vinylphenyl ring attached to the oxygen atom and ethyl and methyl groups attached to the nitrogen atom.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C12H15NO2 | [2][3][4] |

| Molecular Weight | 205.25 g/mol | [2][3][4] |

| CAS Number | 1346602-84-3 | [3][4] |

| Appearance | Clear Yellow Oil | [4] |

| Storage | 2-8°C Refrigerator | [4] |

| Synonyms | (3-Ethenylphenyl) N-ethyl-N-methylcarbamate, N-Ethyl-N-methyl-3-vinylphenyl Carbamate, Rivastigmine Related Compound F | [4] |

Synthesis of this compound

The synthesis of this compound is of significant interest, particularly for its use as a reference standard in the quality control of Rivastigmine production and for metabolic studies. While a detailed, step-by-step protocol from a peer-reviewed source is not publicly available in its entirety, the literature indicates the development of a convenient and efficient synthesis route. A publication entitled "Synthesis of this compound: A Potential Human Metabolite of Rivastigmine" outlines such a method, achieving an overall yield of over 30%.[5][6]

The general synthetic approach for carbamates of this nature often involves the reaction of a corresponding phenol with a carbamoyl chloride or by reacting an isocyanate with an alcohol. For this compound, a plausible synthetic pathway would involve the reaction of 3-vinylphenol with ethyl(methyl)carbamoyl chloride in the presence of a suitable base to neutralize the HCl byproduct.

Conceptual Synthesis Workflow

The logical flow of a potential synthesis is depicted in the diagram below. This represents a generalized approach and would require optimization of reaction conditions, solvents, and purification methods for practical implementation.

"Start" [shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reactants" [label="3-Vinylphenol +\nEthyl(methyl)carbamoyl Chloride"]; "Base" [label="Addition of a non-nucleophilic base\n(e.g., Pyridine, Triethylamine)"]; "Reaction" [label="Reaction in an inert solvent\n(e.g., Dichloromethane, THF)"]; "Workup" [label="Aqueous workup to remove\nbase hydrochloride and excess base"]; "Purification" [label="Purification by column\nchromatography"]; "Product" [label="3-Vinylphenyl\nethyl(methyl)carbamate"]; "End" [shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "Reactants" [label="1. Starting Materials"]; "Reactants" -> "Base" [label="2. Base Addition"]; "Base" -> "Reaction" [label="3. Reaction Setup"]; "Reaction" -> "Workup" [label="4. Quenching & Extraction"]; "Workup" -> "Purification" [label="5. Isolation"]; "Purification" -> "Product" [label="6. Final Product"]; "Product" -> "End"; }

Figure 2: A conceptual workflow for the synthesis of this compound.Spectroscopic Characterization

The structural elucidation and confirmation of this compound rely on various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.

¹H NMR (600 MHz, DMSO-d6):

-

δ 7.36–7.31 (m, 2H): Aromatic protons.

-

δ 7.23 (s, 1H): Aromatic proton.

-

δ 7.01 (d, J = 7.7 Hz, 1H): Aromatic proton.

-

δ 6.73 (dd, J = 17.7, 10.9 Hz, 1H): Vinyl proton (-CH=).

-

δ 5.86 (d, J = 17.6 Hz, 1H): Vinyl proton (=CH₂).

-

δ 5.29 (d, J = 10.9 Hz, 1H): Vinyl proton (=CH₂).

-

3.40 (q, J = 7.1 Hz, 2H): Methylene protons of the ethyl group (-CH₂-CH₃).

-

2.94 (s, 3H): Methyl protons on the nitrogen atom (N-CH₃).

-

1.14 (t, J = 7.1 Hz, 3H): Methyl protons of the ethyl group (-CH₂-CH₃).

¹³C NMR (151 MHz, DMSO-d6):

-

δ 154.3, 151.1, 138.0, 136.3, 129.8, 123.1, 120.8, 118.8, 115.1, 44.2, 33.8, 13.2.

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Detailed experimental mass spectrometry data is not available in the public domain. However, under electron ionization (EI), the molecule would be expected to show a molecular ion peak (M⁺) at m/z 205. The fragmentation pattern would likely involve the cleavage of the carbamate ester bond and rearrangements, leading to characteristic fragment ions.

Role in Drug Development and Research

The primary significance of this compound in the field of drug development stems from its relationship with Rivastigmine.

Metabolite of Rivastigmine

Studies have indicated that this compound is a potential human metabolite of Rivastigmine.[2][5] Understanding the metabolic fate of a drug is a critical aspect of its development, influencing its efficacy, safety, and dosing regimen. The availability of pure this compound as a reference standard is therefore essential for pharmacokinetic and metabolism studies of Rivastigmine.

Pharmaceutical Reference Standard

This compound is also known as "Rivastigmine Related Compound F" and is used as a pharmaceutical impurity standard.[4] Regulatory bodies require stringent control over the purity of active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can affect the safety and efficacy of a drug. Therefore, having well-characterized reference standards of potential impurities and metabolites is crucial for the development of analytical methods to ensure the quality and consistency of the final drug product.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, based on the general properties of carbamates and related aromatic compounds, appropriate safety precautions should be taken when handling this substance.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[4]

It is imperative to consult a comprehensive safety data sheet for a closely related compound or to perform a thorough risk assessment before handling this compound.

Conclusion

This compound is a molecule of considerable importance in the pharmaceutical sciences, primarily due to its role as a potential metabolite and a reference impurity for the Alzheimer's drug, Rivastigmine. This guide has provided a detailed overview of its chemical structure, properties, synthesis, and spectroscopic characterization, offering valuable insights for researchers and professionals in drug development. Further research into its biological activity and a more detailed elucidation of its metabolic pathways will continue to enhance our understanding of this significant compound.

References

- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_4]

- This compound. gsrs. [URL: https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF09L03MGT]

- CAS No : 1346602-84-3 | Product Name : this compound. Pharmaffiliates. [URL: https://www.

- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. ResearchGate. [URL: https://www.researchgate.net/publication/279585188_Synthesis_of_3-Vinylphenyl_Ethylmethylcarbamate_A_Potential_Human_Metabolite_of_Rivastigmine]

- Rivastigmine Related Compound F (25 mg) (this compound). USP Store. [URL: https://store.usp.org/product/1604961]

- NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/NOTE-Synthesis-of-3-Vinylphenyl-A-Potential-Human-Xu-Ma/5824945a0b4d4586d30f555627618991206f4705]

- Carbamate group as structural motif in drugs: A review of carbamate derivatives used as therapeutic agents. ResearchGate. [URL: https://www.researchgate.

- Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm501127s]

- Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer's disease. PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10871143/]

- Application of organic carbamates in drug design. Part 1: anticancer agents - recent reports. Drugs of the Future. [URL: https://journals.prous.com/journals/servlet/xmlxsl/pk_journals.xml_summary_pr?p_JournalId=2&p_RefId=787236]

- 3-Ethenylphenyl ethyl(methyl)carbamate. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/71307771]

- Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry. [URL: https://asianjournalofchemistry.co.in/user/journal/viewarticle.aspx?ArticleID=25_12_4]

Sources

- 1. researchgate.net [researchgate.net]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 3-Ethenylphenyl ethyl(methyl)carbamate | C12H15NO2 | CID 71307771 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. N-Ethyl-N-methyl-3-vinylphenyl Carbamate [lgcstandards.com]

An In-Depth Technical Guide to the Synthesis of 3-Vinylphenyl Ethyl(methyl)carbamate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways leading to 3-vinylphenyl ethyl(methyl)carbamate, a key intermediate and potential metabolite of the acetylcholinesterase inhibitor Rivastigmine. The primary focus of this document is a detailed, step-by-step analysis of the most direct and commonly employed synthetic route, commencing from 1-(3-hydroxyphenyl)ethanone. Each stage of this primary pathway—carbamate formation, ketone reduction, and subsequent dehydration to form the vinyl moiety—is meticulously examined, with an emphasis on the underlying reaction mechanisms and the rationale behind specific experimental choices. Furthermore, this guide explores several alternative synthetic strategies, including transition metal-catalyzed cross-coupling reactions and olefination methods, offering researchers a broader perspective on available methodologies. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided to ensure both clarity and practical applicability for researchers, scientists, and professionals in drug development.

Introduction: Significance of this compound

This compound is a molecule of significant interest in pharmaceutical research, primarily due to its relationship with Rivastigmine, a widely prescribed medication for the treatment of mild to moderate dementia associated with Alzheimer's and Parkinson's diseases. As a potential human metabolite of Rivastigmine, the availability of pure this compound is crucial for metabolic studies, pharmacokinetic profiling, and as a standard for quality control during drug production[1]. A robust and well-characterized synthetic pathway is therefore essential for the continued research and development in this area.

This guide is structured to provide a deep dive into the chemical synthesis of this important compound, moving from the most established pathway to viable alternatives, thereby equipping the reader with both a practical protocol and a broader understanding of the synthetic landscape.

Primary Synthesis Pathway: A Three-Step Approach

The most direct and frequently cited synthesis of this compound begins with the readily available starting material, 1-(3-hydroxyphenyl)ethanone. This pathway is advantageous due to its linear and convergent nature, proceeding through three distinct chemical transformations.

Logical Flow of the Primary Synthesis Pathway

Caption: A diagram illustrating the three-step primary synthesis pathway.

Step 1: Carbamoylation of 1-(3-hydroxyphenyl)ethanone

The initial step involves the formation of a carbamate linkage by reacting the phenolic hydroxyl group of 1-(3-hydroxyphenyl)ethanone with ethyl(methyl)carbamoyl chloride.

Reaction: 1-(3-Hydroxyphenyl)ethanone + Ethyl(methyl)carbamoyl Chloride → 3-Acetylphenyl Ethyl(methyl)carbamate

In-depth Analysis: This reaction is a classic example of O-acylation, specifically a carbamoylation. The phenolic proton is acidic and can be removed by a suitable base, generating a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbonyl carbon of the ethyl(methyl)carbamoyl chloride, displacing the chloride leaving group. The choice of base and solvent is critical for achieving a high yield. A non-nucleophilic base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is typically employed to deprotonate the phenol without competing in the reaction with the carbamoyl chloride. Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred to prevent hydrolysis of the carbamoyl chloride and the base.

Experimental Protocol: Synthesis of 3-Acetylphenyl Ethyl(methyl)carbamate [1]

-

To a solution of 1-(3-hydroxyphenyl)ethanone (1.0 eq) in anhydrous THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

-

Cool the reaction mixture back to 0 °C and add a solution of ethyl(methyl)carbamoyl chloride (1.05 eq) in anhydrous THF dropwise.

-

Let the reaction proceed at room temperature overnight.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-acetylphenyl ethyl(methyl)carbamate, which can be purified by column chromatography if necessary.

Step 2: Reduction of the Ketone

The second step focuses on the selective reduction of the acetyl group to a secondary alcohol.

Reaction: 3-Acetylphenyl Ethyl(methyl)carbamate → 3-(1-Hydroxyethyl)phenyl Ethyl(methyl)carbamate

In-depth Analysis: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild and selective reducing agent that readily reduces aldehydes and ketones to their corresponding alcohols[2][3]. The carbamate functional group is stable under these conditions and will not be reduced. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the ketone[4]. This forms an alkoxide intermediate, which is subsequently protonated during the aqueous workup to yield the secondary alcohol. Ethanol or methanol are common solvents for this reaction as they are capable of protonating the intermediate alkoxide.

Experimental Protocol: Synthesis of 3-(1-Hydroxyethyl)phenyl Ethyl(methyl)carbamate [1]

-

Dissolve 3-acetylphenyl ethyl(methyl)carbamate (1.0 eq) in dry ethanol and cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄) (0.6 eq) portion-wise, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Dilute the mixture with water and extract with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to obtain 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate as an oil.

Step 3: Dehydration to the Vinyl Group

The final step is the elimination of water from the secondary alcohol to create the desired vinyl group.

Reaction: 3-(1-Hydroxyethyl)phenyl Ethyl(methyl)carbamate → this compound

In-depth Analysis: This dehydration is achieved via a two-step, one-pot procedure. The alcohol is first converted into a better leaving group, typically a tosylate, by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine[5][6]. Pyridine serves both as a solvent and as a base to neutralize the HCl byproduct. The tosylate group is an excellent leaving group because its negative charge is stabilized by resonance. The subsequent elimination is an E2 (elimination, bimolecular) reaction, where a strong, non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is used to abstract a proton from the adjacent carbon, leading to the formation of the double bond in a concerted step[1]. This method avoids the harsh acidic conditions that could potentially cleave the carbamate group.

Experimental Protocol: Synthesis of this compound [1]

-

Dissolve 3-(1-hydroxyethyl)phenyl ethyl(methyl)carbamate (1.0 eq) in pyridine and cool the solution to 0 °C.

-

Add p-toluenesulfonyl chloride (TsCl) (1.5 eq) portion-wise.

-

Stir the mixture at room temperature overnight.

-

Remove the pyridine under reduced pressure.

-

Dissolve the resulting residue in 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and heat the solution at 140 °C for 3 hours.

-

After cooling to room temperature, pour the reaction mixture into ice-cold ethyl acetate.

-

Wash the organic layer sequentially with cold 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Synthesis of a Key Reagent: Ethyl(methyl)carbamoyl Chloride

The availability of high-purity ethyl(methyl)carbamoyl chloride is critical for the success of the primary synthesis pathway. While commercially available, it can also be synthesized in the laboratory. A safe and efficient method utilizes triphosgene as a phosgene equivalent, avoiding the handling of highly toxic phosgene gas.

Reaction: Ethyl(methyl)amine + Triphosgene → Ethyl(methyl)carbamoyl Chloride

In-depth Analysis: Triphosgene, in the presence of a base, generates phosgene in situ. The reaction involves the nucleophilic attack of ethyl(methyl)amine on a carbonyl group of the in-situ generated phosgene, followed by the elimination of HCl, which is neutralized by the base. The choice of base is important; inorganic bases like sodium bicarbonate have been shown to give higher yields and purity compared to organic bases like triethylamine[7]. Dichloromethane is an effective solvent for this reaction.

Experimental Protocol: Synthesis of Ethyl(methyl)carbamoyl Chloride [7]

-

In a well-ventilated fume hood, prepare a slurry of sodium bicarbonate (2.0 eq) and triphosgene (0.66 eq) in dichloromethane at 10-15 °C.

-

Slowly add a solution of ethyl(methyl)amine (1.0 eq) in dichloromethane dropwise over 2 hours, maintaining the temperature between 10-15 °C.

-

After the addition is complete, stir the reaction mixture at room temperature for 3 hours.

-

Filter the reaction mixture to remove the sodium chloride byproduct.

-

Concentrate the filtrate under reduced pressure to obtain ethyl(methyl)carbamoyl chloride as a light yellow oil.

Alternative Synthetic Strategies

While the three-step pathway from 1-(3-hydroxyphenyl)ethanone is direct, other synthetic routes can be envisioned, primarily focusing on alternative methods for constructing the 3-vinylphenol core. These alternatives can be valuable if the starting materials for the primary route are unavailable or if different substitution patterns are desired.

Dehydrogenation of 3-Ethylphenol

An analogous industrial process for the production of 4-vinylphenol involves the dehydrogenation of 4-ethylphenol[8]. This approach could be adapted for the synthesis of 3-vinylphenol.

Reaction: 3-Ethylphenol → 3-Vinylphenol

In-depth Analysis: This is a gas-phase reaction typically carried out at high temperatures (400-700 °C) in the presence of a dehydrogenation catalyst, such as iron oxide or chromium(III) oxide[8]. The reaction is often performed in the presence of a diluent like steam. While effective, this method requires specialized equipment for high-temperature gas-phase reactions and may not be readily accessible in a standard laboratory setting.

Palladium-Catalyzed Cross-Coupling Reactions

Modern organic synthesis offers a powerful toolkit of palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds. These can be employed to introduce the vinyl group onto a suitably protected 3-halophenol. A general workflow for these approaches is outlined below.

Caption: General workflow for synthesizing the target molecule via cross-coupling.

Protection of the Phenolic Hydroxyl Group: The acidic proton of the phenol must be protected before the cross-coupling reaction to prevent interference with the organometallic reagents and the basic conditions often employed. A common protecting group is the acetyl group, which can be introduced by reacting the phenol with acetic anhydride[5][9]. This protecting group is stable to many cross-coupling conditions and can be readily removed by hydrolysis.

A. Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile reaction that couples an organoboron compound with an organic halide[10][11]. In this context, a protected 3-halophenol (e.g., 3-bromophenyl acetate) could be reacted with a vinylboronic acid or its ester in the presence of a palladium catalyst and a base.

Reaction: Protected 3-Halophenol + Vinylboronic Acid/Ester --(Pd catalyst, base)--> Protected 3-Vinylphenol

B. Heck Reaction: The Heck reaction couples an organic halide with an alkene[12][13][14]. A protected 3-halophenol could be reacted with ethylene gas in the presence of a palladium catalyst and a base to form the vinyl group directly.

Reaction: Protected 3-Halophenol + Ethylene --(Pd catalyst, base)--> Protected 3-Vinylphenol

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones[7][15][16]. This can be applied to a protected 3-hydroxybenzaldehyde.

Reaction: Protected 3-Hydroxybenzaldehyde + Phosphonate Ylide → Protected 3-Vinylphenol

In-depth Analysis: The HWE reaction involves the reaction of a phosphonate-stabilized carbanion with a carbonyl compound. It typically shows excellent E-selectivity[15]. The reaction begins with the deprotonation of the phosphonate to form a nucleophilic carbanion, which then adds to the aldehyde. The resulting intermediate eliminates a dialkylphosphate salt to form the alkene[7].

Quantitative Data Summary

The following table summarizes the typical yields for the steps in the primary synthesis pathway. Data for alternative pathways are often variable and dependent on the specific substrates and conditions used.

| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |

| Primary Pathway: Step 1 | 1-(3-Hydroxyphenyl)ethanone | 3-Acetylphenyl ethyl(methyl)carbamate | 99 | [1] |

| Primary Pathway: Step 2 | 3-Acetylphenyl ethyl(methyl)carbamate | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | 78 | [1] |

| Primary Pathway: Step 3 | 3-(1-Hydroxyethyl)phenyl ethyl(methyl)carbamate | This compound | >30 (overall) | [1] |

| Reagent Synthesis | Ethyl(methyl)amine | Ethyl(methyl)carbamoyl chloride | >98 | [7] |

| Alternative: from Cardanol | Cardanol | 3-Vinylphenol | 78 |

Conclusion

This technical guide has detailed a robust and high-yielding primary pathway for the synthesis of this compound, a compound of considerable interest in medicinal chemistry. The elucidated three-step process, starting from 1-(3-hydroxyphenyl)ethanone, offers a practical and scalable route for laboratory synthesis. Furthermore, the exploration of alternative synthetic strategies, including dehydrogenation, palladium-catalyzed cross-coupling reactions, and the Horner-Wadsworth-Emmons reaction, provides a comprehensive overview of the available synthetic methodologies. The detailed protocols, mechanistic insights, and comparative data presented herein are intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of this and related compounds, facilitating further advancements in drug development and metabolic research.

References

- Novel process. (WO2007080430A1).

-

Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. [Link]

-

Acetic Acid Esters - Protecting Groups. Organic Chemistry Portal. [Link]

-

Acetylation of Alcohols, Amines, Phenols, Thiols under Catalyst and Solvent-Free Conditions. MDPI. [Link]

- Process for the production of para-vinyl phenol by dehydrogenation of para-ethyl phenol. (EP0128984B1).

-

Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. Green Chemistry, 2019, 21, 1043-1050. [Link]

-

The acetyl function as a protecting group for phenols. The Journal of Organic Chemistry, 1980, 45 (1), 1-11. [Link]

-

Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]

-

NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, Vol. 25, No. 10 (2013), 5881-5882. [Link]

-

Heck Reaction. Organic Chemistry Portal. [Link]

- EP0128984B1 - Process for the production of para-vinyl phenol by dehydrogenation of para-ethyl phenol.

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Synthesis of pharmaceutical drugs from cardanol derived from cashew nut shell liquid. ResearchGate. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Heck Reaction. Chemistry LibreTexts. [Link]

-

Tosylates And Mesylates. Master Organic Chemistry. [Link]

-

Unraveling the Potential of Vinyl Ether as an Ethylene Surrogate in Heteroarene C H Functionalization via the Spin‐Center Shift. PMC - NIH. [Link]

-

Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics - ACS Publications. [Link]

-

Elimination Reactions of Alcohols. Chemistry LibreTexts. [Link]

-

Synthesis of novel chemicals from cardanol as a product of cashew nutshell processing. PMC - NIH. [Link]

-

Heck reaction. Wikipedia. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Appendix 6: Protecting groups. Oxford Learning Link. [Link]

-

Chemistry Heck Reaction. sathee jee. [Link]

-

Green Chemistry. RSC Publishing. [Link]

-

Oxygen As A Leaving Group Using Tosylate And Mesylate in Substitution and Elimination Reactions. YouTube. [Link]

-

Heck Reaction|Basics|Mechanism|Catalytic Cycle| Examples. YouTube. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]

-

19.3: Reductions using NaBH4, LiAlH4. Chemistry LibreTexts. [Link]

-

Mesylates and Tosylates with Practice Problems. Chemistry Steps. [Link]

-

A Novel and Convenient Chemoselective Deprotection Method for Both Silyl and Acetyl Groups on Acidic Hydroxyl Groups Such as Phenol and Carboxylic Acid by Using a Nitrogen Organic Base, 1,1,3,3-Tetramethylguanidine. ACS Publications. [Link]

-

Synthesis of cardanol based phenolic resin with aid of microwaves. International Journal of Drug Development & Research. [Link]

-

Removal of phenol from water using fenchol-menthol hydrophobic deep eutectic solvent. E3S Web of Conferences. [Link]

-

Horner-Wadsworth-Emmons reaction. Wikipedia. [Link]

-

A Mechanistic Study of the Horner−Wadsworth−Emmons Reaction: Computational Investigation on the Reaction Pass and the Stereochemistry in the Reaction of Lithium Enolate Derived from Trimethyl Phosphonoacetate with Acetaldehyde. The Journal of Organic Chemistry, 1999, 64 (19), 7041–7047. [Link]

-

3.4.1 – Sodium Borohydride Reduction of Carbonyls. eCampusOntario Pressbooks. [Link]

-

Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]

-

Horner-Wadsworth-Emmons reaction. Slideshare. [Link]

-

Mechanism of the E2 Reaction. Master Organic Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Horner-Wadsworth-Emmons reaction | PPTX [slideshare.net]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. youtube.com [youtube.com]

- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Yoneda Labs [yonedalabs.com]

- 11. Heck Reaction [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Heck reaction - Wikipedia [en.wikipedia.org]

- 14. Wittig-Horner Reaction [organic-chemistry.org]

- 15. alfa-chemistry.com [alfa-chemistry.com]

- 16. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

An In-depth Technical Guide to the Mechanism of Action of 3-Vinylphenyl ethyl(methyl)carbamate

Abstract: 3-Vinylphenyl ethyl(methyl)carbamate is identified as a potential human metabolite of the acetylcholinesterase inhibitor, Rivastigmine.[1] While direct mechanistic studies on this specific metabolite are not extensively available in public literature, its structural classification as a carbamate strongly implies a mechanism of action centered on the inhibition of cholinesterases. This guide synthesizes the known principles of carbamate-mediated enzyme inhibition, using the well-documented pharmacology of Rivastigmine as a primary framework. We will explore the chemical properties of carbamates, the kinetics of their interaction with acetylcholinesterase (AChE), and the established experimental protocols for validating this mechanism. This document serves as a foundational resource for researchers and drug development professionals investigating the bioactivity of this and related carbamate compounds.

Introduction: Unveiling a Potential Bioactive Metabolite

This compound has been identified in preclinical and clinical studies as a potential metabolite of Rivastigmine, a carbamate-type reversible acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease.[1] The parent drug, Rivastigmine, has demonstrated efficacy in improving cognitive function and activities of daily living in patients with mild to moderate Alzheimer's.[2] Understanding the bioactivity of its metabolites is crucial for a comprehensive grasp of its overall pharmacological profile, including duration of action and potential side effects.

Chemical Identity and Properties

The defining feature of this compound is the carbamate functional group (-OC(O)N-). This moiety is central to the bioactivity of a wide range of pharmaceuticals and insecticides.[3][4] The vinylphenyl group and the ethyl(methyl) substituents on the nitrogen atom contribute to the molecule's overall physicochemical properties, such as lipophilicity and steric hindrance, which in turn influence its binding affinity and specificity for its biological target.

Table 1: Physicochemical Properties of a Structurally Related Carbamate

| Property | Value | Source |

| Molecular Weight | 221.25 g/mol | PubChem CID 44189033[5] |

| XLogP3 | 1.5 | PubChem CID 44189033[5] |

| Hydrogen Bond Donor Count | 0 | PubChem CID 44189033[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem CID 44189033[5] |

The Carbamate Class: A Legacy of Cholinesterase Inhibition

Carbamates are a well-established class of compounds known for their ability to inhibit acetylcholinesterase (AChE), the enzyme responsible for the hydrolysis of the neurotransmitter acetylcholine.[3][4] This inhibitory action leads to an accumulation of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[6] This mechanism is the cornerstone of symptomatic treatment for Alzheimer's disease, where a deficiency in acetylcholine is a key pathological feature.[1][7]

The interaction of carbamates with AChE is typically described as "pseudo-irreversible" or "reversible covalent".[8][9] Unlike irreversible inhibitors such as organophosphates, the carbamylated enzyme can undergo spontaneous hydrolysis, allowing for the eventual recovery of enzyme function.[3] The rate of this decarbamylation is a critical determinant of the inhibitor's duration of action.

Core Mechanism of Action: The Carbamoylation of Acetylcholinesterase

The primary mechanism of action for carbamate compounds, including the parent drug Rivastigmine, is the inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[6][10] This inhibition prevents the breakdown of the neurotransmitter acetylcholine, leading to increased levels and duration of action at the synapse, which is thought to improve cognitive function.[11]

The process of inhibition involves the carbamylation of a serine residue within the active site of the cholinesterase enzyme.[12][13] This covalent modification renders the enzyme temporarily inactive.

The Cholinergic Synapse and the Role of AChE

In a healthy cholinergic synapse, acetylcholine is released from the presynaptic neuron, diffuses across the synaptic cleft, and binds to receptors on the postsynaptic neuron, propagating the nerve impulse. To terminate the signal, AChE rapidly hydrolyzes acetylcholine into choline and acetate. By inhibiting AChE, this compound would prolong the presence of acetylcholine in the synapse, leading to enhanced stimulation of cholinergic receptors.[14]

The Chemistry of Inhibition: A Covalent Interaction

The inhibition of AChE by carbamates is a two-step process:

-

Initial Binding: The carbamate inhibitor first binds non-covalently to the active site of AChE.

-

Carbamoylation: The serine residue in the enzyme's active site performs a nucleophilic attack on the carbonyl carbon of the carbamate. This results in the formation of a carbamylated enzyme and the release of the vinylphenol leaving group.

This carbamylated enzyme is significantly more stable than the acetylated enzyme formed during the normal hydrolysis of acetylcholine. The subsequent hydrolysis of the carbamoyl-enzyme bond is much slower, leading to a prolonged inhibition of the enzyme.[12]

Experimental Validation of the Mechanism

The gold standard for confirming the mechanism of action of a potential AChE inhibitor is a combination of in vitro enzyme kinetics and cell-based assays.

In Vitro Enzyme Inhibition: The Ellman's Assay

The Ellman's assay is a rapid and reliable colorimetric method for measuring AChE activity and inhibition.[15][16] The assay relies on the reaction of the product of acetylcholine hydrolysis, thiocholine, with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product that can be quantified spectrophotometrically at 412 nm.[15]

Step-by-Step Protocol for Ellman's Assay:

-

Reagent Preparation:

-

Phosphate buffer (100 mM, pH 8.0).

-

DTNB solution (0.25 mM in buffer).

-

Acetylthiocholine iodide (ATCI) substrate solution (0.4 mM in buffer).

-

AChE enzyme solution (e.g., from electric eel or human erythrocytes).

-

Test compound (this compound) stock solution and serial dilutions.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 140 µL of phosphate buffer.[17]

-

Add 20 µL of the test compound at various concentrations (or vehicle control).[17]

-

Add 20 µL of AChE solution and incubate for 15-20 minutes at 25°C.[17]

-

Add 10 µL of DTNB solution.[17]

-

Initiate the reaction by adding 10 µL of ATCI substrate solution.[17]

-

Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.[15]

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each concentration of the inhibitor.

-

Determine the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assays

To assess the activity of the compound in a more biologically relevant system, cell-based assays are employed. Neuronal cell lines, such as SH-SY5Y, can be used to evaluate the compound's ability to protect against neurotoxins or to measure changes in acetylcholine levels.

Structure-Activity Relationship (SAR) Insights

The specific structural features of this compound are expected to influence its inhibitory potency and selectivity.

-

3-Vinylphenyl Moiety: The aromatic ring likely participates in π-π stacking interactions within the gorge of the AChE active site, contributing to binding affinity. The vinyl group may offer additional interaction points or influence the overall electronic properties of the ring.

-

Ethyl(methyl)carbamate Group: The size and conformation of the ethyl and methyl groups on the carbamate nitrogen can affect the orientation of the molecule in the active site and the rate of both carbamoylation and decarbamoylation.

Conclusion and Future Directions

Based on its chemical structure as a carbamate and its origin as a metabolite of the known AChE inhibitor Rivastigmine, the mechanism of action of this compound is strongly presumed to be the pseudo-irreversible inhibition of acetylcholinesterase. This guide has outlined the fundamental principles of this mechanism and provided a framework for its experimental validation.

Future research should focus on the direct in vitro characterization of this compound to determine its IC50 value for both AChE and BuChE. Further studies could also investigate its pharmacokinetic profile and its contribution to the overall therapeutic effect and side-effect profile of Rivastigmine.

References

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3-Acetylphenyl ethyl(methyl)carbamate | C12H15NO3 | CID 44189033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. What is the mechanism of Rivastigmine Tartrate? [synapse.patsnap.com]

- 7. Rivastigmine in the treatment of patients with Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Rivastigmine - Wikipedia [en.wikipedia.org]

- 11. What is Rivastigmine Tartrate used for? [synapse.patsnap.com]

- 12. researchgate.net [researchgate.net]

- 13. pharmacy180.com [pharmacy180.com]

- 14. epa.gov [epa.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman’s method [publichealthtoxicology.com]

- 20. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. scribd.com [scribd.com]

- 23. youtube.com [youtube.com]

- 24. taylorandfrancis.com [taylorandfrancis.com]

- 25. heraldopenaccess.us [heraldopenaccess.us]

- 26. mdpi.com [mdpi.com]

- 27. taylorandfrancis.com [taylorandfrancis.com]

solubility of 3-Vinylphenyl ethyl(methyl)carbamate in organic solvents.

An In-Depth Technical Guide to the Solubility of 3-Vinylphenyl ethyl(methyl)carbamate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or its metabolites is a cornerstone of drug development, influencing everything from process chemistry and purification to formulation and bioavailability. This guide provides a comprehensive technical framework for understanding, predicting, and experimentally determining the solubility of this compound (CAS: 1346602-84-3), a potential human metabolite of the acetylcholinesterase inhibitor Rivastigmine.[1][2][3] Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document emphasizes predictive methodologies and robust experimental protocols. It is designed to empower researchers, process chemists, and formulation scientists to generate reliable solubility data tailored to their specific applications, ensuring a foundation of scientific integrity and practical utility.

Physicochemical Profile & Theoretical Solubility Considerations

A molecule's structure dictates its intermolecular interactions and, consequently, its solubility. The principle of "similia similibus solvuntur" or "like dissolves like" serves as our guiding principle, which, in chemical terms, refers to the compatibility of intermolecular forces between the solute and the solvent.[4][5][6]

1.1. Molecular Structure Analysis

This compound has a molecular weight of approximately 205.25 g/mol and the formula C₁₂H₁₅NO₂.[3] Its structure comprises three key regions influencing its solubility:

-

Aromatic Phenyl Ring with a Vinyl Group: This large, nonpolar region contributes to van der Waals forces and suggests solubility in solvents that also have significant nonpolar character.

-

Carbamate Ester Group (-O-CO-N<): This is the primary polar functional group. The carbonyl oxygen and the tertiary amine nitrogen are potential hydrogen bond acceptors. The presence of this polar, aprotic region indicates that the molecule will interact favorably with polar solvents.

-

Ethyl and Methyl Groups: These small alkyl substituents add to the nonpolar character of the molecule.

Crucially, the molecule lacks strong hydrogen bond donor groups (like -OH or -NH). This asymmetry in its hydrogen bonding capability (acceptor only) is a key factor in predicting solvent compatibility.

1.2. Predictive Framework: Hansen Solubility Parameters (HSP)

To move beyond the qualitative "like dissolves like" rule, we can employ Hansen Solubility Parameters (HSP).[2][7] This system deconstructs the total cohesive energy of a substance into three components:

-

δD (Dispersion): Energy from van der Waals forces.

-

δP (Polar): Energy from dipolar intermolecular forces.

-

δH (Hydrogen Bonding): Energy from hydrogen bonds.

The fundamental principle of HSP is that substances with similar (δD, δP, δH) parameters are likely to be miscible.[8] While the specific HSP values for this compound are not published, we can estimate its character: a moderate δD from the aromatic ring, a moderate δP from the carbamate group, and a low-to-moderate δH, reflecting its hydrogen bond accepting nature. A solvent with a similar HSP profile would be an excellent candidate for achieving high solubility.

A Systematic Approach to Solvent Selection

Based on the structural analysis, we can classify solvents and predict their potential for dissolving this compound. The following table provides a list of common laboratory solvents, categorized by their polarity and hydrogen bonding capability, which serve as practical proxies for their HSP.

Table 1: Properties of Common Organic Solvents for Solubility Screening

| Solvent Class | Solvent Name | Polarity Index | Dielectric Constant (20°C) | Key Characteristics | Predicted Solubility of this compound |

| Nonpolar | n-Hexane | 0.1 | 1.89 | Aliphatic hydrocarbon | Very Low |

| Toluene | 2.4 | 2.38 | Aromatic hydrocarbon | Moderate | |

| Polar Aprotic | Dichloromethane (DCM) | 3.1 | 9.08 | Halogenated, good H-bond acceptor | High (Confirmed Qualitatively)[1] |

| Tetrahydrofuran (THF) | 4.0 | 7.58 | Ether, good H-bond acceptor | High | |

| Ethyl Acetate | 4.4 | 6.02 | Ester, moderate H-bond acceptor | High | |

| Acetone | 5.1 | 21.0 | Ketone, strong H-bond acceptor | High | |

| Acetonitrile (ACN) | 5.8 | 37.5 | Nitrile, strong dipole | Moderate to High | |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Sulfoxide, very strong H-bond acceptor | Very High | |

| Polar Protic | 1-Butanol | 4.0 | 17.5 | H-bond donor and acceptor | Moderate |

| Isopropanol (IPA) | 4.3 | 19.9 | H-bond donor and acceptor | Moderate to High | |

| Ethanol | 5.2 | 24.6 | H-bond donor and acceptor | Moderate to High | |

| Methanol | 6.6 | 32.7 | H-bond donor and acceptor | Moderate |

Rationale: Solvents like Dichloromethane, THF, Ethyl Acetate, and Acetone are predicted to be effective. Their polar aprotic nature allows them to interact strongly with the polar carbamate group without competing via hydrogen bond donation, which the solute cannot reciprocate effectively. Aromatic solvents like Toluene should offer moderate solubility due to interactions with the phenyl ring. Highly polar protic solvents like methanol might be less effective than moderately polar protic solvents like ethanol or IPA, as the solute's inability to donate hydrogen bonds could limit its integration into the solvent's H-bonded network.

Gold Standard Protocol: Experimental Solubility Determination

Prediction provides a starting point, but definitive data must be generated experimentally. The OECD 105 Test Guideline, commonly known as the Shake-Flask Method, is the globally recognized standard for determining the solubility of substances.[6][9][10][11]

3.1. Objective

To determine the saturation concentration of this compound in a selection of organic solvents at a controlled temperature (e.g., 25°C).

3.2. Materials & Equipment

-

This compound (analytical grade)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Constant temperature orbital shaker or water bath

-

Centrifuge capable of holding vials

-

Calibrated volumetric flasks and pipettes

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Analytical instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer)

3.3. Step-by-Step Methodology

Part 1: Preparation & Equilibration

-

Add Excess Solute: To a series of labeled glass vials, add a pre-weighed amount of the chosen solvent (e.g., 2 mL).

-

Spike with Solute: Add an excess amount of this compound to each vial. "Excess" means adding enough solid such that a visible amount remains undissolved after the equilibration period. This ensures saturation is achieved.

-

Seal Vials: Tightly cap the vials to prevent solvent evaporation.

-

Equilibrate: Place the vials in a constant temperature shaker set to 25°C. Agitate the vials for a sufficient duration to ensure equilibrium is reached. A preliminary test can determine the time to equilibrium, but 24 to 48 hours is typical.

Part 2: Phase Separation & Sampling 5. Stop Agitation: Remove vials from the shaker and allow them to stand at the same constant temperature for several hours to allow undissolved solids to settle. 6. Centrifugation: Centrifuge the vials at a high speed (e.g., 5000 rpm for 15 minutes) to pellet any remaining suspended solid particles. This step is critical for accurate measurement. 7. Sample Collection: Carefully draw a clear aliquot of the supernatant from the top of the solvent using a syringe. Do not disturb the solid pellet at the bottom. 8. Filtration: Immediately filter the aliquot through a solvent-compatible 0.22 µm syringe filter into a clean, labeled vial. This removes any fine particulates that were not pelleted.

Part 3: Analysis 9. Dilution: Accurately dilute the filtered saturate solution with fresh solvent to a concentration that falls within the linear range of the analytical instrument's calibration curve. A series of dilutions may be necessary. 10. Quantification: Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV). 11. Calculation: Calculate the original concentration in the saturated solution by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or g/L.

The following diagram illustrates this robust, self-validating workflow.

Caption: Fig. 1: Experimental Workflow for the Shake-Flask Solubility Method (OECD 105).

Conclusion: From Prediction to Practical Application

Understanding the solubility of this compound is essential for its effective use in a research or development setting. While published quantitative data is lacking, a robust scientific approach combining physicochemical analysis and predictive theory provides a strong basis for solvent selection. The detailed experimental protocol provided herein, based on the OECD 105 guideline, offers a reliable and universally accepted method for generating the precise data required for process optimization, purification strategy, and formulation development. By following this guide, researchers can confidently characterize the solubility profile of this compound, ensuring their work is built upon a foundation of accurate and reproducible data.

References

-

Xu, G., et al. (2012). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 25(5), 2842-2844.[1][12]

-

ResearchGate. (2025). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF.[2]

-

LibreTexts. (2023). Solubility of Organic Compounds.[4]

-

PA SL. This compound | CAS No : 1346602-84-3.[3]

-

Hansen, C. M. (n.d.). Hansen Solubility Parameters. Hansen Solubility.[7]

-

OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1.[9]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility.[6]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105.[10]

-

Pirika. (2013). Hansen Solubility Parameters in Practice.[13]

-

Hansen Solubility. (n.d.). HSPiP - Hansen Solubility Parameters.[14]

-

Bellevue College. (n.d.). Experiment 2 # Solubility.[7]

-

Situ Biosciences. (n.d.). OECD 105 - Water Solubility.[6]

-

European Chemicals Agency (ECHA). Registration Dossier - Water solubility.[15]

-

Analytice. (2017). OECD 105 - Water Solubility Test at 20°C.[11]

-

Wikipedia. (n.d.). Hansen solubility parameter.[2]

-

University of Hertfordshire. (2025). Alanycarb - AERU.[5]

-

U.S. EPA. (n.d.). Carbamates, Thiocarbamate, and Substituted Urea Compounds: Carcinogenicity and Structure Activity Relationships: Other Biological Properties.[16]

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. N-Ethyl-N-methyl-3-vinylphenyl Carbamate [lgcstandards.com]

- 5. Alanycarb [sitem.herts.ac.uk]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 8. US20180125785A1 - Rivastigmine-containing sustained-release pharmaceutical composition - Google Patents [patents.google.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 12. asianpubs.org [asianpubs.org]

- 13. pirika.com [pirika.com]

- 14. HSPiP | Hansen Solubility Parameters [hansen-solubility.com]

- 15. echa.europa.eu [echa.europa.eu]

- 16. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

Spectroscopic Profile of 3-Vinylphenyl ethyl(methyl)carbamate: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Vinylphenyl ethyl(methyl)carbamate, a significant potential human metabolite of the acetylcholinesterase inhibitor Rivastigmine.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and analytical chemistry, offering a detailed examination of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data critical for the unequivocal identification and characterization of this compound.

Introduction: The Importance of Spectroscopic Characterization

This compound (CAS 1346602-84-3) is a key analyte in the study of Rivastigmine metabolism.[1][2] Accurate and thorough spectroscopic characterization is paramount for its identification in biological matrices and for its use as a reference standard in pharmaceutical quality control. This guide elucidates the structural features of the molecule through the lens of ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry, providing the foundational data required for its confident assignment.

The structural formula of this compound is presented below:

Molecular Formula: C₁₂H₁₅NO₂ Molecular Weight: 205.25 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the experimental parameters and interpretation of both ¹H and ¹³C NMR spectra.

Experimental Protocol: NMR Data Acquisition

While the specific instrumentation may vary, a typical protocol for acquiring high-quality NMR data for a small organic molecule like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or 600 MHz) to ensure adequate signal dispersion and resolution.

-

Data Acquisition: Acquire ¹H NMR spectra with a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectra.

¹H NMR Spectral Data

The ¹H NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. The spectrum of this compound in DMSO-d₆ exhibits distinct signals corresponding to the aromatic, vinyl, and carbamate moieties.[4]

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.36–7.31 | m | 2H (Aromatic) | |

| 7.23 | s | 1H (Aromatic) | |

| 7.01 | d | 7.7 | 1H (Aromatic) |

| 6.73 | dd | 17.7, 10.9 | 1H (Vinyl -CH=) |

| 5.87 | d | 17.8 | 1H (Vinyl =CH₂) |

| 5.29 | d | 11.0 | 1H (Vinyl =CH₂) |

| 3.44–3.40 | q | 6.9 | 1H (Carbamate -CH₂-) |

| 3.30 | q | 6.9 | 1H (Carbamate -CH₂-) |

| 2.95 | d | 76.1 | 3H (Carbamate -NCH₃) |

| 1.14 | dt | 52.6, 7.1 | 3H (Carbamate -CH₃) |

Interpretation of ¹H NMR Spectrum:

-

Aromatic Region (δ 7.01-7.36 ppm): The signals in this region are characteristic of the protons on the phenyl ring. The complex multiplicity arises from the meta-substitution pattern.

-

Vinyl Group (δ 5.29-6.73 ppm): The three distinct signals for the vinyl protons confirm its presence. The large coupling constants (17.7 and 10.9 Hz) are typical for trans and cis couplings to the geminal protons, respectively.

-

Carbamate Moiety (δ 1.14-3.44 ppm): The quartet for the ethyl group's methylene protons and the triplet for its methyl protons are clearly visible. The signal for the N-methyl group appears as a doublet due to hindered rotation around the carbamate C-N bond, a common phenomenon in carbamates.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 153.60 | Carbamate C=O |

| 151.60 | Aromatic C-O |

| 138.43 | Aromatic C-C= |

| 135.86 | Vinyl -CH= |

| 129.28 | Aromatic CH |

| 122.98 | Aromatic CH |

| 121.36 | Aromatic CH |

| 119.32 | Aromatic CH |

| 115.10 | Vinyl =CH₂ |

| 43.50 | Carbamate -CH₂- |

| 33.90 (1/2 C), 33.54 (1/2 C) | Carbamate -NCH₃ (split due to rotamers) |

| 12.97 (1/2 C), 12.18 (1/2 C) | Carbamate -CH₃ (split due to rotamers) |

Interpretation of ¹³C NMR Spectrum:

-

Carbonyl Carbon (δ 153.60 ppm): The downfield chemical shift is characteristic of a carbamate carbonyl carbon.

-

Aromatic and Vinyl Carbons (δ 115.10-151.60 ppm): The signals in this range correspond to the eight sp² hybridized carbons of the phenyl and vinyl groups.

-

Aliphatic Carbons (δ 12.18-43.50 ppm): These upfield signals are assigned to the ethyl and methyl carbons of the carbamate group. The splitting of the N-methyl and the ethyl's methyl carbon signals is indicative of the presence of rotamers due to the restricted rotation around the N-C(O) bond.[4]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Experimental Protocol: Mass Spectrometry Data Acquisition

High-resolution mass spectrometry is often performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

-

Sample Infusion: A dilute solution of the sample is directly infused into the ESI source.

-

Ionization: A high voltage is applied to the sample solution to generate gas-phase ions. For this compound, analysis is typically performed in positive ion mode, observing the protonated molecule [M+H]⁺.

-

Mass Analysis: The mass-to-charge ratio (m/z) of the ions is measured with high accuracy.

High-Resolution Mass Spectrometry (HRMS) Data

The HRMS data provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

The excellent agreement between the calculated and found m/z values confirms the molecular formula of this compound.

Fragmentation Pathway

While the provided source does not detail the MS/MS fragmentation, a logical fragmentation pathway for the [M+H]⁺ ion of this compound under collision-induced dissociation (CID) can be proposed. The primary fragmentation would likely involve the carbamate group, which is the most labile part of the molecule.

Caption: Proposed ESI-MS fragmentation of this compound.

Conclusion

The comprehensive spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, and HRMS, provides a robust and definitive characterization of this compound. This information is indispensable for researchers engaged in the study of Rivastigmine metabolism, as well as for those in the field of pharmaceutical analysis and quality control. The detailed spectral assignments and interpretation offer a clear and authoritative reference for the identification of this important compound.

References

- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (2012). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Asian Journal of Chemistry, 24(12), 5771-5772.

- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (n.d.). NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine.

-

ResearchGate. (n.d.). Synthesis of this compound: A Potential Human Metabolite of Rivastigmine | Request PDF. Retrieved from [Link]

-

GSRS. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central. (2024, February 28). NMR Untargeted and HPLC-MS/MS Targeted Metabolomic Approaches for Evaluating Styrene Exposure in the Urine of Shipyard Workers. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Novel anti-neuroinflammatory pyranone-carbamate derivatives as selective butyrylcholinesterase inhibitors for treating Alzheimer. Retrieved from [Link]

Sources

Topic: 3-Vinylphenyl ethyl(methyl)carbamate as a Metabolite of Rivastigmine

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Rivastigmine, a cornerstone in the symptomatic treatment of dementia associated with Alzheimer's and Parkinson's diseases, undergoes extensive metabolism that dictates its pharmacokinetic profile and tolerability. While the primary metabolic pathway—esterase-mediated hydrolysis to the inactive phenol metabolite NAP226-90—is well-established, the characterization of its complete metabolic profile remains a critical aspect of drug development and quality control. This guide focuses on 3-Vinylphenyl ethyl(methyl)carbamate, a potential human metabolite of Rivastigmine identified in plasma. We will explore the established metabolic landscape of Rivastigmine, postulate the formation of this vinyl-metabolite, and detail the necessary analytical and synthetic protocols required for its definitive characterization and quantification. This document serves as a technical resource for researchers engaged in DMPK (Drug Metabolism and Pharmacokinetics), bioanalytical science, and synthetic chemistry, providing both foundational knowledge and actionable methodologies.

Chapter 1: Introduction to Rivastigmine and its Therapeutic Context

Rivastigmine, chemically known as (S)-N-ethyl-3-[(1-dimethylamino)ethyl]-N-methyl-phenyl carbamate hydrogen tartrate, is a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).[1] Its therapeutic effect is derived from increasing the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive functions like memory and learning.[2] Approved for the treatment of mild to moderate dementia of the Alzheimer's type and dementia associated with Parkinson's disease, Rivastigmine is available in oral capsule and transdermal patch formulations.[1]

The route of administration significantly influences its metabolic fate. Oral formulations are subject to extensive first-pass metabolism, whereas the transdermal patch provides steady plasma concentrations, bypasses significant first-pass effects in the intestine and liver, and is associated with improved gastrointestinal tolerability.[1][3] This difference in pharmacokinetic profiles underscores the importance of understanding the full spectrum of metabolites produced from each delivery system.

Chapter 2: The Metabolic Landscape of Rivastigmine

The biotransformation of Rivastigmine is rapid and extensive. Unlike many pharmaceuticals, its metabolism is not primarily dependent on the hepatic cytochrome P450 (CYP450) enzyme system.[4][5] This is a significant clinical advantage as it reduces the potential for drug-drug interactions with compounds metabolized by CYP450 isoenzymes.[4][5]

Primary Metabolic Pathway: Esterase-Mediated Hydrolysis

The principal metabolic pathway for Rivastigmine is hydrolysis of the carbamate ester bond, a reaction mediated by its target enzymes, AChE and BuChE, as well as other esterases.[4][6] This cleavage yields the decarbamylated, pharmacologically inactive phenol metabolite, NAP226-90.[6][7] Following its formation, NAP226-90 undergoes further conjugation (sulfation) before being primarily eliminated via the kidneys.[7] The vast majority of a given dose is excreted in the urine as the sulfate conjugate of NAP226-90.[7]

Caption: Primary metabolic pathway of Rivastigmine.

Pharmacokinetic Profile

The pharmacokinetic parameters of Rivastigmine and NAP226-90 vary significantly between oral and transdermal administration. The transdermal patch results in a much lower metabolite-to-parent Area Under the Curve (AUC) ratio, indicating substantially less metabolism occurs compared to the oral route.[7]

| Parameter | Oral Capsule (6 mg) | Transdermal Patch (9.5 mg/24h) |

| Tmax (h) | ~1.4 | ~8.1 |

| Cmax (ng/mL) | ~21.6 | ~8.7 |

| Elimination Half-life (h) | ~1-2 | ~3.4 |

| Metabolite-to-Parent AUC Ratio | High | Low (3-5 fold lower than oral) |

| Data synthesized from sources[3][7][8]. |

Chapter 3: this compound: A Potential Secondary Metabolite

Beyond the well-defined hydrolysis pathway, analytical studies using high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS) have suggested the existence of other metabolites in human plasma.[2] One such potential metabolite is This compound (also known as Rivastigmine USP Related Compound F).[2][9]

Postulated Metabolic Formation

The formation of a vinyl group from the (1-dimethylamino)ethyl side chain of Rivastigmine is chemically plausible through a biological elimination reaction, akin to a Hofmann elimination. This process would involve the removal of the dimethylamine group and a proton from the adjacent carbon, resulting in the formation of a double bond. While the specific enzyme system responsible for this biotransformation has not been elucidated, it represents a potential, albeit likely minor, metabolic pathway.

Caption: Postulated formation of the vinyl metabolite.

Significance in Drug Development

The identification and characterization of all metabolites, even those present in trace amounts, is a regulatory and safety imperative. The presence of this compound necessitates:

-

Synthesis of a Reference Standard: To confirm its identity and enable accurate quantification in biological matrices.[2]

-

Safety Assessment: To determine if the metabolite possesses any pharmacological or toxicological activity.

-

Quality Control: To monitor its presence as a potential impurity in the drug substance or as a degradant in the final dosage form.[2]

Chapter 4: Analytical Methodologies for Metabolite Profiling

The low expected concentration of this compound demands highly sensitive and specific bioanalytical methods. LC-MS/MS is the gold standard for this application.[2][10]

Experimental Protocol 1: Sample Preparation from Plasma

Causality: The objective is to isolate the analyte of interest from complex biological matrices (plasma proteins, lipids, salts) that can interfere with chromatographic separation and mass spectrometric detection (a phenomenon known as ion suppression). Liquid-Liquid Extraction (LLE) is a robust technique that achieves this by partitioning the analyte into an immiscible organic solvent based on its physicochemical properties. The subsequent back-extraction step further purifies the sample and concentrates the analyte into a clean, injection-compatible aqueous solution.

Step-by-Step Methodology (Based on principles from[8]):

-

Aliquot: Transfer 500 µL of human plasma into a clean polypropylene tube.

-

Internal Standard: Spike the sample with a known concentration of an internal standard (IS), such as Donepezil, to account for variability in extraction efficiency and instrument response.

-

Alkalinization: Add 100 µL of 1M Sodium Hydroxide (NaOH) to the plasma sample to deprotonate Rivastigmine and its metabolites, increasing their solubility in the organic solvent.

-

Extraction: Add 5 mL of an organic extraction solvent (e.g., 1-butanol/n-hexane, 2:98 v/v).

-

Mixing: Vortex the mixture for 2 minutes to ensure thorough partitioning of the analyte into the organic phase.

-

Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

-

Organic Phase Transfer: Carefully transfer the upper organic layer to a new clean tube, avoiding the aqueous layer and any protein interface.

-

Back-Extraction: Add 200 µL of a dilute acidic solution (e.g., 0.05 M Acetic Acid) to the organic phase. This protonates the basic analytes, making them soluble in the aqueous phase.

-

Mixing & Centrifugation: Vortex for 2 minutes and centrifuge for 10 minutes.

-

Sample Injection: Carefully collect the lower aqueous layer (acidic phase) and inject a defined volume (e.g., 50 µL) into the LC-MS/MS system.

Experimental Protocol 2: Quantification by LC-MS/MS

Causality: This workflow couples the separation power of High-Performance Liquid Chromatography (HPLC) with the sensitivity and specificity of tandem mass spectrometry (MS/MS). The HPLC separates the parent drug, its primary metabolite (NAP226-90), the vinyl metabolite, and the internal standard based on their differential interactions with the stationary phase. The mass spectrometer then ionizes the eluted compounds and fragments them in a specific manner, allowing for unambiguous identification and quantification based on unique precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM).

Caption: High-level synthetic workflow for the reference standard.

The successful synthesis, followed by purification (typically via column chromatography) and structural confirmation (using techniques like NMR and Mass Spectrometry), yields the material required for definitive bioanalytical work. [11]

Chapter 6: Conclusion and Future Directions

This compound represents an important piece in the complete metabolic puzzle of Rivastigmine. While its presence in human plasma has been suggested by sensitive analytical techniques, its full characterization requires a multi-disciplinary approach.

Future research should focus on:

-

Definitive Confirmation: Using a synthesized reference standard to unequivocally confirm its identity and quantify its concentration in plasma from patients treated with different Rivastigmine formulations.

-

Enzymology: Identifying the specific enzyme or enzyme system responsible for its formation.

-

Pharmacological Activity: Conducting in vitro assays to determine if the metabolite has any affinity for cholinesterases or other relevant biological targets.

-

Clinical Relevance: Assessing if the levels of this metabolite correlate with any clinical outcomes, adverse events, or specific patient genotypes.

By pursuing these research avenues, the scientific community can achieve a more comprehensive understanding of Rivastigmine's disposition in the human body, further ensuring its safe and effective use in treating vulnerable patient populations.

References

- Exelon Patch TDS. (2010).

- Xu, G., Ma, T., Yang, J., Wang, F., Zhang, H., Wang, X., & Li, F. (n.d.). NOTE Synthesis of this compound: A Potential Human Metabolite of Rivastigmine. Nanjing Medical University.

- Rivastigmine. (2022). ALZFORUM.